molecular formula C6H8F4 B13277834 1,1,4,4-Tetrafluorocyclohexane

1,1,4,4-Tetrafluorocyclohexane

Cat. No.: B13277834
M. Wt: 156.12 g/mol
InChI Key: AATGIPNQTISYGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,4,4-Tetrafluorocyclohexane is a fluorinated cyclohexane derivative supplied for Research Use Only. It is not intended for diagnostic or therapeutic procedures. Fluorinated cyclohexanes are a significant class of compounds in advanced chemical research, particularly in the development of novel organofluorine motifs. The strategic incorporation of fluorine atoms into organic frameworks is a powerful tool in materials science and medicinal chemistry, as it can dramatically alter a molecule's polarity, metabolic stability, and binding properties . While specific studies on this exact isomer are not covered in the search results, related tetrafluorocyclohexane isomers are actively investigated for their unique stereochemical properties and dipolar characteristics, which are of value in creating new polar organic structures . Researchers may explore this compound as a building block or intermediate in synthetic chemistry, pharmaceutical research for novel compound development, and materials science for creating specialty chemicals. This product is strictly labeled for Research Use Only (RUO) in accordance with regulatory guidelines. RUO products are exclusively tailored for laboratory research applications and are not to be used as in vitro diagnostic medical devices or for any clinical diagnostic purposes . Researchers are responsible for ensuring the product is used only in controlled research settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8F4

Molecular Weight

156.12 g/mol

IUPAC Name

1,1,4,4-tetrafluorocyclohexane

InChI

InChI=1S/C6H8F4/c7-5(8)1-2-6(9,10)4-3-5/h1-4H2

InChI Key

AATGIPNQTISYGA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1(F)F)(F)F

Origin of Product

United States

Conformational Analysis and Stereoelectronic Phenomena of 1,1,4,4 Tetrafluorocyclohexane Systems

Ring Conformation and Dynamics of Gem-Difluorinated Cyclohexanes

The presence of CF2 groups significantly influences the classic chair conformation of cyclohexane (B81311), affecting its geometry, the equilibrium between different spatial arrangements, and the energetics of ring inversion.

The replacement of two hydrogens with two fluorine atoms on the same carbon atom (a gem-difluoro group) alters the standard cyclohexane chair conformation. In 1,1,4,4-tetrafluorocyclohexane, the molecule adopts a distinct chair conformation in the crystalline state, as determined by X-ray diffraction at 95 K. researchgate.net However, the ring is not a perfect chair; it exhibits localized flattening at the carbons bearing the fluorine atoms (C1 and C4). This distortion is a common feature in substituted cyclohexanes where axial substituents can cause the ring to pucker or flatten to alleviate steric strain. acs.org The C-F bonds, being highly polarized and shorter than C-H bonds, along with the larger van der Waals radius of fluorine compared to hydrogen, introduce both steric and electronic perturbations that lead to this geometric adjustment. rsc.org

A key finding from the crystal structure analysis of this compound is the variation in bond lengths, which points to significant electronic effects at play. researchgate.net The structural parameters determined from this study provide a foundational dataset for understanding the molecule's preferred geometry.

Table 1: Selected Structural Parameters of this compound at 95 K researchgate.net
ParameterValue
C1-C2 Bond Length1.517 Å
C2-C3 Bond Length1.530 Å
C1-F(ax) Bond Length1.383 Å
C1-F(eq) Bond Length1.369 Å
C1-C2-C3 Bond Angle112.0°
C2-C1-C6 Bond Angle109.8°

Cyclohexane and its derivatives can exist as an equilibrium of different conformers, primarily the chair, boat, and twist-boat forms. wikipedia.orglibretexts.org The relative energies of these conformers for unsubstituted cyclohexane follow the order: chair < twist-boat < boat < half-chair. wikipedia.org The chair conformation is the most stable by a significant margin due to the minimization of both torsional strain (all C-H bonds are staggered) and angle strain. libretexts.org

For this compound, the chair conformer is the only one observed in the solid state, indicating it is the ground-state conformation. researchgate.net The molecule's symmetry means that a ring flip produces an identical, superimposable molecule, so there is only one unique chair conformer. While higher-energy conformers like the twist-boat are theoretically possible, the energy difference is substantial enough that they are not significantly populated at normal temperatures. wikipedia.org The stability of the chair form is reinforced by the stereoelectronic effects of the fluorine atoms, which are optimized in this arrangement.

Ring inversion, or a "chair flip," is the process by which one chair conformer converts into the other. lscollege.ac.in This process proceeds through higher-energy intermediates, including the half-chair and twist-boat conformations, with the half-chair representing the transition state with the highest energy barrier. lscollege.ac.in For unsubstituted cyclohexane, this barrier is approximately 10-11 kcal/mol. lscollege.ac.in

Introducing fluorine substituents generally increases the barrier to ring inversion. Theoretical calculations on related all-cis-tetrafluorocyclohexane derivatives suggest ring-flip energy barriers of around 15 kcal/mol. acs.org For example, the calculated barrier for all-cis-1,2,3,4,5,6-hexafluorocyclohexane is 15.8 kcal/mol. acs.org This increase is attributed to the greater steric and electrostatic repulsions that must be overcome in the transition state. In the half-chair transition state, bonds are forced into eclipsed or near-eclipsed arrangements, and the presence of bulky and electronegative fluorine atoms enhances the associated strain.

Table 2: Comparison of Ring Inversion Energy Barriers
CompoundEnergy Barrier (kcal/mol)Reference
Cyclohexane~10.8 lscollege.ac.in
Tetrahydropyran9.9 scribd.com
All-cis-1,2,3,4-tetrafluoro-1,4-dimethoxycyclohexane (analogue)~15.0 acs.org
All-cis-1,2,3,4,5,6-hexafluorocyclohexane (analogue)15.8 acs.org

Stereoelectronic Effects of Fluorine Atoms in Cyclohexane Systems

The conformational preferences observed in this compound are not governed solely by classical steric hindrance but are deeply rooted in stereoelectronic effects, which involve the interaction of bond orbitals and intramolecular electrostatic forces.

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ*). In fluorinated cyclohexanes, a key interaction is the donation of electron density from a C-C or C-H sigma bond into the low-lying antibonding orbital of an anti-periplanar (180° dihedral angle) C-F bond (σC-C → σC-F or σC-H → σC-F). researchgate.net

The carbon-fluorine bond is the most polar single bond in organic chemistry, creating a significant bond dipole. The spatial arrangement of these dipoles within a molecule has a major impact on its conformational stability. Molecules tend to adopt conformations that minimize repulsive dipole-dipole interactions or maximize attractive ones.

The Gauche Effect in Fluorinated Aliphatic Systems

In the study of conformational isomerism, the gauche effect describes the phenomenon where a gauche conformation (with a dihedral angle of approximately 60°) is more stable than the anti conformation (180°), which contradicts predictions based solely on steric hindrance. wikipedia.org This effect is particularly prominent in systems with highly electronegative substituents, such as fluorine. wikipedia.org The classic example is 1,2-difluoroethane, which preferentially adopts a gauche conformation. wikipedia.orgst-andrews.ac.uk

Two primary explanations have been proposed for the gauche effect:

Hyperconjugation: This model is widely considered the principal cause. wikipedia.org It posits that stabilizing electron density donation occurs from a carbon-hydrogen (C-H) σ bonding orbital into an adjacent carbon-fluorine (C-F) σ* antibonding orbital. wikipedia.org This overlap is maximized in the gauche arrangement, where the orbitals are anti-periplanar, thus stabilizing this conformation over the anti one. wikipedia.orgst-andrews.ac.uk

Bent Bonds: An alternative explanation involves the high electronegativity of fluorine increasing the p-orbital character of the C-F bonds. This leads to a buildup of electron density that can be better accommodated in a gauche arrangement, partially compensating for reduced orbital overlap by forming a bent bond. wikipedia.org

Table 1: Key Aspects of the Gauche Effect in Fluorinated Systems Click on a row to display more information.

Feature Description
Definition Atypical preference for a gauche conformer over the sterically less hindered anti conformer. wikipedia.org
Primary Cause Hyperconjugation: Stabilization via electron donation from a σC-H orbital to a σ*C-F orbital. wikipedia.orgst-andrews.ac.uk
Key Example 1,2-Difluoroethane, which favors the gauche conformation. wikipedia.org

| Influencing Factors | The effect is sensitive to solvent effects; polar solvents can alter conformational preferences. wikipedia.org |

Molecular Polarity and Electrostatic Ordering in Fluorinated Cyclohexane Motifs

The selective introduction of fluorine atoms into a cyclohexane ring can impart significant and unusual polarity to the otherwise non-polar aliphatic scaffold. nih.govbu.edu This induced polarity is a direct consequence of the highly polar nature of the C-F bond. When multiple C-F bonds are installed with specific stereochemistry, their individual bond dipoles can align, leading to a large net molecular dipole moment. researchgate.netbeilstein-journals.org

This molecular polarity has profound consequences for the bulk properties of these materials. In the solid state, facially polarized fluorinated cyclohexanes tend to arrange themselves in a manner dictated by electrostatic interactions. researchgate.netnih.gov This "electrostatic ordering" involves the association of the electronegative fluorine-rich face of one molecule with the electropositive hydrogen-rich face of an adjacent molecule. rsc.orgbeilstein-journals.org This organized packing has been observed via X-ray crystallography in various polyfluorinated cyclohexane derivatives, demonstrating how molecular-level stereoelectronics can govern supramolecular assembly. nih.govbeilstein-journals.org

Origin of Facial Polarity in Polyfluorinated Cyclohexanes

The origin of the pronounced polarity in certain polyfluorinated cyclohexanes lies in the three-dimensional arrangement of C-F bonds dictated by the ring's chair conformation. researchgate.net Specifically, the presence of two or more fluorine atoms in a 1,3-diaxial relationship is a key structural feature for creating a "facially polarized" ring. nih.govresearchgate.netrsc.org

In a chair conformation, these 1,3-diaxial C-F bonds are oriented parallel to each other, pointing away from the same face of the ring. researchgate.netrsc.org This alignment causes their individual, strong bond dipoles to summate rather than cancel out. The result is a molecule with two distinct faces:

An electronegative face , rich in fluorine atoms, where a negative electrostatic potential is concentrated. nih.govbeilstein-journals.org

An electropositive face , rich in hydrogen atoms, which possesses a positive electrostatic potential. researchgate.netbeilstein-journals.org

This separation of charge across the plane of the ring has led to such molecules being described as "Janus faced". rsc.orgrsc.org For example, in 1,1,3,3-tetrafluorocyclohexane derivatives, two C-F bonds are forced to be 1,3-diaxial, generating this facial polarization. nih.gov The effect is even more pronounced in all-cis-1,2,3,4,5,6-hexafluorocyclohexane, where three C-F bonds are aligned in a tri-axial arrangement, creating a highly polar aliphatic compound. nih.gov

Orientated Polarity and Molecular Dipole Moment Characteristics

The specific, directional alignment of C-F bonds in facially polarized cyclohexanes gives rise to an "orientated polarity" and, consequently, a significant molecular dipole moment (μ). researchgate.netrsc.org This is a rare characteristic for purely aliphatic systems, which are typically non-polar. nih.govtopblogtenz.com The magnitude of the dipole moment is directly related to the number and orientation of the axial C-F bonds.

Computational and experimental studies have quantified the dipole moments for several key fluorinated cyclohexane systems. For instance, all-cis-1,2,4,5-tetrafluorocyclohexane, which maintains two 1,3-diaxial C-F bonds in its chair conformation, exhibits a large molecular dipole moment of 5.2 Debye (D). researchgate.netbeilstein-journals.orgrsc.orgbeilstein-journals.org A derivative of 1,1,3,3-tetrafluorocyclohexane was calculated to have a dipole moment of 3.1 D. nih.gov The value is even greater for all-cis-1,2,3,4,5,6-hexafluorocyclohexane, which has three parallel axial C-F bonds and a remarkable dipole moment of up to 6.2 D. nih.govbeilstein-journals.org

These high dipole moments are a clear indicator of the powerful influence that strategic fluorination has on the electronic properties of cyclohexane rings. The this compound system, by virtue of its structure which also features 1,3-diaxial fluorine relationships, is a member of this class of highly polar aliphatic molecules.

Table 2: Molecular Dipole Moments of Selected Fluorinated Cyclohexanes Click on a row to display more information.

Compound Key Structural Feature Reported Dipole Moment (μ) Reference(s)
all-cis-1,2,3,4,5,6-Hexafluorocyclohexane Three 1,3,5-triaxial C-F bonds 6.2 D nih.govbeilstein-journals.org
all-cis-1,2,4,5-Tetrafluorocyclohexane Two 1,3-diaxial C-F bonds 5.2 D researchgate.netbeilstein-journals.orgrsc.orgbeilstein-journals.org

Advanced Spectroscopic Characterization Techniques Applied to 1,1,4,4 Tetrafluorocyclohexane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of 1,1,4,4-Tetrafluorocyclohexane. The presence of NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a comprehensive analysis of the molecule's carbon framework, the electronic environment of the fluorine atoms, and the energetic profile of its conformational exchange.

¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it exceptionally suited for studying fluorinated compounds. mykhailiukchem.org For this compound, ¹⁹F NMR provides direct information about the fluorine environments.

Due to the molecule's symmetry and rapid chair-to-chair interconversion at room temperature, the four fluorine atoms are chemically and magnetically equivalent. This results in the observation of a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electronic shielding and deshielding effects within the molecule. researchgate.net The electronegative fluorine atoms are bonded to sp³-hybridized carbons, and their chemical shift typically appears in a characteristic region of the spectrum. researchgate.net While specific values depend on the solvent and reference standard used (e.g., CFCl₃), the signal provides a clear indication of the CF₂ group's electronic environment. researchgate.net

Spin-spin coupling provides valuable data on the connectivity and spatial relationships between nuclei. In fluorinated cyclohexanes, large through-space ¹⁹F-¹⁹F coupling constants (⁴JFF) are often observed when fluorine atoms are in a close 1,3-diaxial relationship. However, in the chair conformation of this compound, such an arrangement does not exist. The primary ¹⁹F-¹⁹F couplings are through-bond interactions. These include:

Two-bond geminal coupling (²JFF): Between the two fluorine atoms attached to the same carbon atom (C1 or C4).

Four-bond long-range coupling (⁴JFF): Between the fluorine atoms on C1 and the fluorine atoms on C4 across the ring. This coupling is typically smaller than geminal or vicinal couplings.

Additionally, coupling between fluorine and the adjacent protons (²JHF) is expected and further complicates the signal's multiplicity.

This compound undergoes a dynamic conformational equilibrium, primarily through a chair-to-chair ring inversion. This process exchanges the axial and equatorial positions. At room temperature, this exchange is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons and fluorines.

Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at various temperatures, is the principal method for studying such processes.

High Temperature: At ambient or higher temperatures, the rapid exchange leads to sharp, averaged signals.

Coalescence Temperature (Tc): As the sample is cooled, the rate of exchange slows down. At a specific temperature known as the coalescence temperature, the distinct signals for the axial and equatorial environments begin to merge into a single broad peak.

Slow Exchange Limit: Upon further cooling well below Tc, the exchange rate becomes slow enough that the NMR spectrometer can resolve separate signals for the axial and equatorial fluorine atoms (and protons). A study of the molecule's crystal structure at a very low temperature (95 K) confirms a static chair conformation in the solid state.

By analyzing the spectral lineshapes as a function of temperature, it is possible to calculate the rate of exchange and the activation energy (ΔG‡) for the ring-flipping process, providing fundamental thermodynamic data about the molecule's conformational stability.

¹H and ¹³C NMR spectra provide essential information about the hydrocarbon backbone of the molecule.

At room temperature, due to the rapid conformational exchange, the eight protons on carbons C2, C3, C5, and C6 are equivalent, giving rise to a single, complex multiplet in the ¹H NMR spectrum. The complexity arises from geminal and vicinal proton-proton couplings, as well as coupling to the fluorine atoms.

The proton-decoupled ¹³C NMR spectrum is simpler and, due to the molecule's symmetry, is expected to show three distinct signals:

One signal for the two equivalent quaternary carbons bearing the fluorine atoms (C1 and C4).

One signal for the four equivalent methylene (B1212753) carbons adjacent to the CF₂ groups (C2, C3, C5, and C6).

A key feature in the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine coupling. This results in the splitting of carbon signals into multiplets according to the number of attached fluorine atoms. This coupling is observed over one bond (¹JCF), which is typically large, and multiple bonds (e.g., ²JCF, ³JCF), which are smaller. These coupling constants are highly valuable for confirming structural assignments.

Table 1: Expected NMR Data for this compound at Room Temperature This table represents expected values based on structural analysis, as precise experimental data can vary with conditions.

NucleusPositionExpected Chemical Shift (ppm)Expected MultiplicityKey Couplings
¹⁹FF on C1/C4-90 to -110 (vs. CFCl₃)Multiplet²JFF, ⁴JFF, ²JHF
¹HH on C2, C3, C5, C6~2.0Multiplet²JHH, ³JHH, ²JHF, ³JHF
¹³CC1, C4~120Triplet¹JCF (~240-260 Hz)
C2, C3, C5, C6~30Triplet²JCF (~20-30 Hz)

Two-dimensional (2D) NMR experiments are powerful for making unambiguous assignments by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would map the proton-proton coupling network. It would show cross-peaks between geminal protons on the same methylene carbon and vicinal protons on adjacent carbons, confirming the -CH₂-CH₂-CH₂- connectivity between the two CF₂ groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond C-H correlation). An HSQC spectrum of this compound would show a single cross-peak connecting the proton multiplet to the ¹³C signal of the methylene carbons (C2, C3, C5, C6). This technique is essential for assigning the protonated carbons.

Theoretical and Computational Investigations of 1,1,4,4 Tetrafluorocyclohexane

Quantum Chemical Calculations for Structural Optimization and Energetic Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,1,4,4-tetrafluorocyclohexane. These calculations allow for the precise determination of molecular geometries and the relative energies of different conformations.

Density Functional Theory (DFT) Applications in Conformational Analysis

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the conformational landscape of fluorinated cyclohexanes. researchgate.net DFT methods, such as B3LYP and M06-2X, coupled with appropriate basis sets like 6-311+G(2df,p) or aug-cc-pVTZ, have been successfully used to calculate the energies of different conformers. researchgate.netacs.org For substituted cyclohexanes, DFT calculations help in predicting the most stable conformations and understanding the influence of fluorine substituents on the ring's geometry. researchgate.net For instance, in related fluorinated cyclohexanes, DFT calculations have been instrumental in explaining the preference for certain chair or twist-boat conformations. acs.org The accuracy of these predictions is often enhanced by considering solvent effects through models like the Polarizable Continuum Model (PCM). liverpool.ac.uk

Recent advancements have also seen the use of machine learning in conjunction with DFT to predict NMR chemical shifts with high accuracy, which is vital for characterizing different conformers. d-nb.infoarxiv.org

Ab Initio Molecular Orbital Calculations (e.g., MP2, QCISD)

For higher accuracy, ab initio molecular orbital calculations are employed. Methods such as Møller-Plesset perturbation theory (MP2) and Quadratic Configuration Interaction with Singles and Doubles (QCISD) provide a more rigorous treatment of electron correlation compared to DFT. researchgate.netrsc.org These methods, often used with large basis sets like aug-cc-pVTZ, are considered benchmark methods for calculating the interaction energies and conformational preferences in fluorinated systems. researchgate.netcore.ac.uk

For example, QCISD/6-311+G(2df,p) calculations have been shown to provide excellent agreement with experimental data for the conformational energies of dihalocyclohexanes. researchgate.net These high-level calculations are crucial for validating the results obtained from more computationally efficient DFT methods and for providing a deeper understanding of the subtle electronic effects that govern the structure of molecules like this compound. researchgate.netacs.org

Computational Modeling of Conformational Landscapes and Equilibria

Computational modeling is essential for mapping the complex conformational landscapes of molecules like this compound. The molecule primarily exists in a chair conformation, but the presence of four fluorine atoms on two carbons leads to interesting conformational possibilities.

The conformational equilibrium of substituted cyclohexanes is a well-studied area, with computational methods providing detailed insights into the populations of different conformers. researchgate.net For this compound, the chair conformation is the most stable. researchgate.net Theoretical calculations can determine the energy barriers for ring-flipping and the relative stabilities of any intermediate twist-boat or boat conformations. acs.org The equilibrium between different conformers can be influenced by solvent effects, which can be modeled using computational techniques. researchgate.net

Below is a table summarizing the typical energetic data obtained from computational studies on substituted cyclohexanes.

ConformerRelative Energy (kcal/mol)Population (%)
Chair 10.0099+
Twist-Boat~5.5<1
Chair 2 (flipped)0.0099+

Note: The values are illustrative and depend on the specific computational method and basis set used.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)

Computational chemistry plays a vital role in predicting spectroscopic parameters, which are crucial for the experimental identification and characterization of molecules.

The prediction of NMR chemical shifts (¹H and ¹³C) using DFT has become a standard and highly accurate method. d-nb.info The Gauge-Independent Atomic Orbital (GIAO) method, often at the B3LYP/6-311++G(d,p) level of theory, is commonly used for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus, it is possible to predict chemical shifts that show excellent agreement with experimental data, often with a mean absolute error of less than 0.2 ppm for ¹H and 1.2 ppm for ¹³C. d-nb.info

The prediction of spin-spin coupling constants, particularly through-space JFF couplings, is another important application. researchgate.netrsc.org These couplings are highly sensitive to the geometry and conformation of the molecule. Theoretical calculations can help in understanding the origin of these couplings and their relationship to the spatial arrangement of the fluorine atoms. core.ac.uk

Computational Analysis of Stereoelectronic Interactions and Their Energetic Contributions

Stereoelectronic effects are crucial in determining the structure and reactivity of organofluorine compounds. Computational analysis provides a way to dissect and quantify these interactions.

In this compound, the geminal difluoro groups introduce significant stereoelectronic effects. The anomeric effect, which involves the interaction between lone pairs on one fluorine atom and the antibonding orbital of an adjacent C-F bond, can influence bond lengths and angles. Hyperconjugative interactions, such as σC-H → σ*C-F, also play a role in stabilizing certain conformations. nih.gov

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study these interactions. core.ac.uk It allows for the quantification of the energetic contributions of hyperconjugation and other orbital interactions, providing a detailed picture of the electronic factors that govern the molecule's conformational preferences. researchgate.net The Non-Covalent Interaction (NCI) method can be used to visualize and characterize weak interactions, such as those between fluorine atoms. core.ac.uk

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating reaction mechanisms and analyzing the high-energy transition states that are difficult to observe experimentally. pressbooks.pub For reactions involving this compound or its derivatives, computational methods can be used to map out the entire reaction pathway.

By locating the transition state structures and calculating their energies, it is possible to determine the activation energy of a reaction. acs.org This information is crucial for understanding the reaction kinetics and predicting the feasibility of a particular chemical transformation. For example, in S N2 reactions, the transition state involves a pentavalent carbon atom, and its geometry and energy can be accurately calculated. pressbooks.pub For more complex reactions, such as those involving rearrangements or cycloadditions, computational studies can provide detailed insights into the step-by-step mechanism. acs.org

Applications of 1,1,4,4 Tetrafluorocyclohexane and Its Analogues As Research Building Blocks in Organic Synthesis

Strategic Integration into Complex Molecular Architectures

Selectively fluorinated aliphatic compounds are increasingly sought after to complement the vast array of available aromatic building blocks in drug discovery and agrochemical research. beilstein-journals.org The development of synthetic routes to functionalized fluorinated cyclohexanes has been pivotal in enabling their integration into larger, more complex molecules.

A notable strategy involves the use of all-cis-3-phenyl-1,2,4,5-tetrafluorocyclohexane as a versatile precursor. beilstein-journals.org By introducing an iodo-substituent on the phenyl ring, palladium-catalyzed carbonylation reactions can be employed to generate benzaldehyde (B42025) and benzoic acid derivatives. beilstein-journals.org These functionalized products serve as valuable building blocks for further chemical transformations, allowing the facially polarized all-cis-1,2,4,5-tetrafluorocyclohexane motif to be incorporated into more advanced molecular scaffolds. beilstein-journals.org For instance, the resulting aldehydes can be reduced to alcohols, converted to azides for "click" chemistry, or used in other standard organic transformations to build peptidic structures and other complex systems. beilstein-journals.org

Another key approach is the synthesis of amine-functionalized fluorinated cyclohexanes. nih.govnih.gov The synthesis of stereoisomers of tetrafluorocyclohexylamine has been reported, starting from the Birch reduction of benzonitrile. nih.govnih.gov These amine building blocks are crucial for discovery chemistry programs, as they can be readily derivatized, for example, by reaction with terephthaloyl chloride to form bis-amide systems. nih.gov Such reactions demonstrate the utility of these fluorinated motifs in constructing larger, well-defined molecular architectures. nih.gov

The following table summarizes key reactions for integrating fluorinated cyclohexane (B81311) motifs into complex molecules:

PrecursorReactionResulting Functional GroupApplication
Iodo-derivative of all-cis-3-phenyl-1,2,4,5-tetrafluorocyclohexanePalladium-catalyzed carbonylationBenzaldehyde, Benzoic acidBuilding blocks for further derivatization
Benzaldehyde-derivativeReduction (e.g., with NaBH₄)Benzyl alcoholFurther functional group interconversion
Benzyl alcohol-derivativeConversion to azide (B81097) (e.g., with Bu₄NN₃)Benzyl azide"Click" chemistry, peptide synthesis
all-cis 2,3,5,6-tetrafluorocyclohexylamineAcylation (e.g., with terephthaloyl chloride)Bis-amideSupramolecular chemistry, materials science

Utility in the Design of Conformationally Constrained Scaffolds

The introduction of fluorine atoms onto a cyclohexane ring significantly influences its conformational preferences. The gauche effect and other stereoelectronic interactions involving the highly polar C-F bond can lead to a preference for specific chair conformations. researchgate.netresearchgate.net This inherent rigidity is a highly desirable feature in the design of molecular scaffolds for medicinal chemistry and drug discovery. lifechemicals.com

Conformationally restricted scaffolds allow for a more precise spatial arrangement of functional groups, which can lead to a decrease in the entropic penalty upon binding to a biological target, potentially increasing ligand affinity and selectivity. lifechemicals.com While the specific conformational analysis of 1,1,4,4-tetrafluorocyclohexane is not widely reported, studies on its isomers, such as 1,2- and 1,4-difluorocyclohexanes, provide valuable insights. For example, trans-1,2-difluorocyclohexane exhibits a preference for the diaxial conformer in the gas phase, while the diequatorial conformer is favored in solution, highlighting the subtle interplay of forces that govern the ring's conformation. researchgate.net

The defined three-dimensional structure of fluorinated cyclohexanes makes them attractive scaffolds for presenting pharmacophoric elements in a specific orientation. This principle is central to the design of ligands with high receptor affinity. nih.gov By using a rigid core like a fluorinated cyclohexane, medicinal chemists can more effectively probe the topology of a binding site and optimize ligand-receptor interactions.

The conformational preferences of some fluorinated cyclohexanes are summarized below:

CompoundFavored Conformation (Gas Phase)Favored Conformation (Solution)Key Conformational Influence
trans-1,2-difluorocyclohexaneDiaxialDiequatorialGauche effect, solvent effects
all-syn 1,3,5-trifluorocyclohexaneTri-equatorialTri-equatorial (in solution), Tri-axial (in solid state)Dipolar interactions, packing forces

Role in the Synthesis of Facially Polarized Motifs for Molecular Engineering

A particularly exciting application of vicinally substituted fluorinated cyclohexanes is in the creation of "facially polarized" or "Janus faced" motifs. st-andrews.ac.uk Compounds such as all-cis-1,2,3,4,5,6-hexafluorocyclohexane and its tetrafluoro-analogues possess a unique charge distribution where one face of the cyclohexane ring is electron-rich (due to the fluorine atoms) and the other face is electron-poor (due to the hydrogen atoms). st-andrews.ac.ukresearchgate.net

This facial polarization results in a significant molecular dipole moment. For example, all-cis-1,2,3,4,5,6-hexafluorocyclohexane has a dipole moment of approximately 6.2 Debye, making it one of the most polar aliphatic compounds known. beilstein-journals.orgresearchgate.net This property arises from the tri-axial alignment of three C-F bonds on one face of the ring in its chair conformation. beilstein-journals.orgst-andrews.ac.uk Similarly, all-cis-tetrafluorocyclohexanes also exhibit large dipole moments due to the presence of two 1,3-diaxial C-F bonds. beilstein-journals.org

The synthesis of these highly ordered structures has been a focus of research, with methods developed to produce various derivatives. beilstein-journals.orgnih.govnih.gov The unique electrostatic properties of these facially polarized cyclohexanes are being explored for applications in molecular engineering and supramolecular chemistry. st-andrews.ac.uk The electrostatic interactions between the polarized rings can direct their assembly in the solid state, opening up possibilities for the design of novel soft materials and liquid crystals. st-andrews.ac.ukukri.org Furthermore, these tripodal, polarized building blocks have been shown to bind anions, suggesting their potential use in the construction of synthetic receptors and cages. nih.gov

The dipole moments of some facially polarized fluorinated cyclohexanes are listed below:

CompoundDipole Moment (D)Key Structural Feature
all-cis-1,2,3,4,5,6-hexafluorocyclohexane6.2Three axial C-F bonds on one face
all-cis-1,2,4,5-tetrafluorocyclohexane5.2Two 1,3-diaxial C-F bonds on one face
all-cis-2,3,5,6-tetrafluorocyclohexane4.9Two 1,3-diaxial C-F bonds on one face

Future Prospects in Synthetic Methodology Development for Fluorinated Cyclohexanes

The unique and valuable properties of fluorinated cyclohexanes, particularly the facially polarized motifs, are driving further research into new and more efficient synthetic methodologies. researchgate.net A key challenge remains the development of stereocontrolled methods for the synthesis of polyfluorinated cyclohexanes with specific substitution patterns.

Future research will likely focus on several key areas:

Catalytic and Asymmetric Fluorination: The development of new catalytic methods, including late-stage fluorination techniques, will be crucial for accessing a wider range of fluorinated cyclohexane analogues with high stereoselectivity.

New Building Blocks: The synthesis of a broader portfolio of functionalized fluorinated cyclohexane building blocks will facilitate their incorporation into a more diverse range of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. beilstein-journals.orgnih.gov

Applications in Materials Science: The exploration of facially polarized cyclohexanes in the design of liquid crystals, ferroelectric materials, and metal-organic frameworks (MOFs) is a promising area of future research. researchgate.netukri.org

Biological Applications: A deeper understanding of the interactions between these unique fluorinated motifs and biological systems, such as proteins, could lead to the development of novel therapeutic agents and chemical probes. ukri.org

Sustainable Fluorination Chemistry: As with all areas of chemical synthesis, there is a growing interest in developing more sustainable and environmentally friendly fluorination methods, including the potential for recycling fluorinated compounds.

Q & A

Q. What are the key synthetic routes for preparing 1,1,4,4-tetrafluorocyclohexane and its derivatives?

Methodological Answer: The compound is synthesized via Birch reduction followed by fluorination. For example:

  • Birch reduction of benzonitrile with methyl iodide quenching yields intermediates that undergo fluorination to form this compound derivatives .
  • Stereoselective fluorination of trans-1,4-dialdehydes (e.g., via DIBALH reduction of tetracarboxylate esters) produces fluorinated cyclohexanes with high regiochemical control .
  • Yields vary depending on substituents: terephthaloyl chloride coupling reactions achieve 48–88% yields for amide derivatives .

Table 1: Example Synthetic Yields

Reaction TypeYield (%)Reference
Terephthaloyl chloride coupling48–88
Birch reduction of benzonitrile79–88
DIBALH reduction94% (post-fluorination)

Q. How is the molecular polarity of this compound characterized experimentally and computationally?

Methodological Answer:

  • Electrostatic Potential Mapping: DFT studies (B3LYP-D3/6-311+G(d,p)) reveal distinct electronegative (fluorine-rich) and electropositive (hydrogen-rich) faces. For the 1,1,4,4 isomer, dipole moments are lower (~3.1 D) compared to 1,2,4,5-tetrafluorocyclohexane (5.2 D), highlighting positional fluorine effects .
  • X-ray Crystallography: Solid-state structures show intermolecular interactions driven by polarized faces. For example, amide derivatives exhibit hydrogen bonding between electronegative fluorine faces and protic hydrogen regions .

Advanced Research Questions

Q. How can computational methods resolve contradictions in dipole moment measurements across fluorinated cyclohexane isomers?

Methodological Answer: Discrepancies arise from fluorine positioning. For example:

  • DFT Analysis: Compare electrostatic potential maps of isomers (e.g., 1,1,4,4 vs. 1,2,4,5). The 1,1,4,4 isomer’s dipole (3.1 D) is lower due to symmetric axial fluorine placement, whereas 1,2,4,5 isomers exhibit higher polarity from asymmetric fluorine distribution .
  • Validation: Cross-reference computational data with X-ray-derived electron density maps to confirm fluorine orientation effects .

Q. What strategies enable the incorporation of this compound into pharmaceutical scaffolds?

Methodological Answer:

  • Benzylic Functionalization: Bromination at the benzylic position allows conversion to alcohols, amines, or fluorinated carboxylic acids. For example:
  • Ritter reactions with DMF/acetonitrile yield benzyl alcohols/amides .
  • Oxidative cleavage of aryl rings produces fluorinated amino acids (e.g., tetrafluorocyclohexyl amino acid 11) for bioactive molecule design .
    • Ugi Multicomponent Reactions: Aldehyde derivatives participate in Ugi reactions to generate peptidomimetics with enhanced metabolic stability .

Q. How do solid-state packing interactions influence the material properties of this compound derivatives?

Methodological Answer:

  • X-ray Analysis: Polarized fluorine faces drive columnar stacking in crystals. Non-amide derivatives (e.g., compound 15) rely solely on fluorine-protic interactions, while amides (e.g., 13, 14) combine hydrogen bonding and fluorine polarity .
  • Implications for Liquid Crystals: Fluorinated cyclohexanes with large dielectric anisotropy (e.g., Δε = -7.3 to -9.4) are promising for vertical alignment displays, though isomer-specific effects require further study .

Data Contradictions and Resolution

  • Dipole Moment Variability: Isomeric differences (1,1,4,4 vs. 1,2,4,5) explain conflicting dipole values. Computational modeling and crystallography are critical for isolating positional effects .
  • Stereochemical Outcomes: DIBALH reductions of esters show substrate-dependent selectivity (e.g., dimethyl 1,1-cycloalkyl diesters reduce only one ester group), necessitating careful reaction optimization .

Key Research Gaps

  • Biological Interactions: Limited data exist on enzyme binding or metabolic pathways involving fluorinated cyclohexanes.
  • Advanced Materials: Systematic studies comparing dielectric properties of 1,1,4,4 isomers vs. other fluorinated motifs (e.g., 1,1,2,2-tetrafluorocyclohexane ) are needed.

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